molecular formula C12H13N3O2 B13181401 6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine

6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine

Cat. No.: B13181401
M. Wt: 231.25 g/mol
InChI Key: YXYMCUFQNKRALC-UHFFFAOYSA-N
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Description

6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine is a heterocyclic compound that features a pyrrolidine ring fused to a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine typically involves the reaction of a benzoxazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the carbonyl bond between the pyrrolidine and benzoxazole rings. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and a carbonyl group.

    Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A compound with a pyrrolidine ring and a hydroxyl group.

Uniqueness

6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine is unique due to its fused benzoxazole and pyrrolidine rings, which confer distinct structural and electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

(2-amino-1,3-benzoxazol-6-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H13N3O2/c13-12-14-9-4-3-8(7-10(9)17-12)11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H2,13,14)

InChI Key

YXYMCUFQNKRALC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)N=C(O3)N

Origin of Product

United States

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